In Vitro Potency and Selectivity Profile of JC-171 vs. MCC950
JC-171 inhibits LPS/ATP-induced IL-1β release from J774A.1 macrophages with an IC50 of 8.45 ± 1.56 μM, while the well-known NLRP3 inhibitor MCC950 exhibits an IC50 of approximately 7.5 nM in mouse bone marrow-derived macrophages (BMDMs) [1]. Despite the 1000-fold difference in potency, JC-171's value lies in its distinct binding mechanism and superior CNS penetration. It selectively inhibits the NLRP3 inflammasome without affecting AIM2 or NLRC4 inflammasomes, as demonstrated in primary macrophages [1].
| Evidence Dimension | IL-1β release inhibition |
|---|---|
| Target Compound Data | IC50 = 8.45 ± 1.56 μM |
| Comparator Or Baseline | MCC950: IC50 ≈ 7.5 nM (BMDMs) |
| Quantified Difference | ~1000-fold less potent |
| Conditions | J774A.1 macrophages stimulated with LPS (1 μg/mL) and ATP (5 mM) for JC-171; BMDMs for MCC950 |
Why This Matters
Potency alone does not dictate experimental utility; JC-171's unique binding site and BBB penetration make it preferable for CNS-targeted studies.
- [1] Guo C, Fulp JW, Jiang Y, et al. Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. ACS Chem Neurosci. 2017;8(10):2194-2201. View Source
